(S)-1,2-Decanediol
Overview
Description
(S)-1,2-Decanediol is an organic compound with the molecular formula C10H22O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) attached to different carbon atoms in a specific spatial arrangement. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-1,2-Decanediol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-decanone, using chiral catalysts to ensure the formation of the (S)-enantiomer. Another method involves the asymmetric dihydroxylation of 1-decene using osmium tetroxide (OsO4) and a chiral ligand to achieve the desired stereochemistry.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of 1,2-decanedione using a chiral catalyst. This method is preferred due to its efficiency and scalability. The reaction typically occurs under high pressure and temperature conditions to ensure complete conversion of the starting material.
Chemical Reactions Analysis
Types of Reactions: (S)-1,2-Decanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form decanoic acid or other oxidized derivatives using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form decanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form decyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Decanoic acid.
Reduction: Decanol.
Substitution: Decyl chloride.
Scientific Research Applications
(S)-1,2-Decanediol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1,2-Decanediol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxyl groups in the compound allow it to form hydrogen bonds with other molecules, influencing its reactivity and interactions.
Comparison with Similar Compounds
(S)-1,2-Decanediol can be compared with other similar compounds such as:
1,2-Decanediol: The racemic mixture of the compound, which contains both ®- and (S)-enantiomers.
1-Decanol: A related compound with a single hydroxyl group.
1,2-Octanediol: A shorter-chain diol with similar chemical properties.
Uniqueness: The (S)-enantiomer of 1,2-Decanediol is unique due to its specific spatial arrangement, which can result in different biological and chemical properties compared to its racemic mixture or other diols. This enantiomeric purity is crucial in applications where stereochemistry plays a significant role, such as in pharmaceuticals and chiral synthesis.
Properties
IUPAC Name |
(2S)-decane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-2-3-4-5-6-7-8-10(12)9-11/h10-12H,2-9H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRSBDQINUMTIF-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369963 | |
Record name | (S)-1,2-DECANEDIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84276-14-2 | |
Record name | (S)-1,2-DECANEDIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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